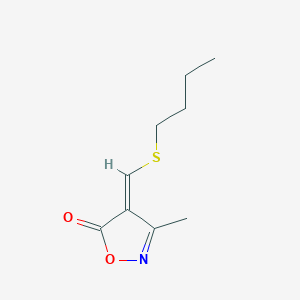
7-Benzofuranyl N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzofuranyl N-methylcarbamate, commonly known as carbofuran, is a broad-spectrum N-methyl carbamate insecticide. It is widely used in agriculture to control a variety of pests, including insects, mites, and nematodes. The compound is known for its high efficacy and rapid action against pests, making it a valuable tool in pest management .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzofuranyl N-methylcarbamate typically involves the reaction of 7-hydroxybenzofuran with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 7-hydroxybenzofuran: This intermediate is synthesized through the cyclization of o-hydroxyphenylacetic acid.
Reaction with Methyl Isocyanate: The 7-hydroxybenzofuran is then reacted with methyl isocyanate in the presence of a catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the consistency of the final product .
化学反応の分析
Types of Reactions: 7-Benzofuranyl N-methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound is susceptible to hydrolysis, especially under alkaline conditions, leading to the formation of 7-hydroxybenzofuran and methylamine.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of a base such as sodium hydroxide.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide or through photodegradation under UV light.
Major Products Formed:
Hydrolysis Products: 7-hydroxybenzofuran and methylamine.
Oxidation Products: 3-hydroxycarbofuran and other oxidative metabolites.
科学的研究の応用
7-Benzofuranyl N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of carbamate pesticides in various environmental conditions.
Biology: Investigated for its effects on non-target organisms, including beneficial insects and soil microorganisms.
Medicine: Studied for its potential toxicological effects on human health, particularly its impact on the nervous system.
Industry: Utilized in the development of new pest control formulations and strategies
作用機序
The primary mechanism of action of 7-Benzofuranyl N-methylcarbamate involves the inhibition of acetylcholinesterase (AChE) in target organisms. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing continuous nerve impulse transmission. The resulting overstimulation of the nervous system leads to paralysis and death of the pest .
類似化合物との比較
Aldicarb: Another N-methyl carbamate insecticide with a similar mode of action but higher toxicity.
Carbaryl: A widely used carbamate insecticide with a broader spectrum of activity but lower potency compared to 7-Benzofuranyl N-methylcarbamate.
Methomyl: Known for its rapid action and effectiveness against a wide range of pests.
Uniqueness: this compound stands out due to its high efficacy, rapid action, and relatively lower environmental persistence compared to some other carbamate insecticides. Its ability to control a wide range of pests with minimal impact on non-target organisms makes it a valuable tool in integrated pest management .
特性
CAS番号 |
4790-82-3 |
|---|---|
分子式 |
C10H9NO3 |
分子量 |
191.18 g/mol |
IUPAC名 |
1-benzofuran-7-yl N-methylcarbamate |
InChI |
InChI=1S/C10H9NO3/c1-11-10(12)14-8-4-2-3-7-5-6-13-9(7)8/h2-6H,1H3,(H,11,12) |
InChIキー |
LVKKPBPHGILWOM-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)OC1=CC=CC2=C1OC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline](/img/structure/B15210915.png)







![1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile](/img/structure/B15210972.png)
